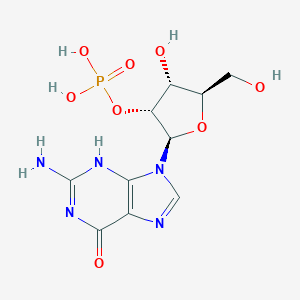

Guanosine-2'-monophosphate

Beschreibung

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-O-Methylguanosine in Bacterial tRNA: A Key Player in Host-Immune Evasion

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) in bacteria is not synthesized as a free nucleotide through a dedicated de novo or salvage pathway. Instead, its 2'-O-methylated form, 2'-O-methylguanosine-5'-monophosphate (Gm), is exclusively produced as a post-transcriptional modification within transfer RNA (tRNA) molecules. This modification, predominantly occurring at position 18 in the D-loop of tRNA (Gm18), is a critical mechanism for bacteria to evade the host's innate immune system. This technical guide provides a comprehensive overview of the synthesis of Gm18 in bacterial tRNA, the enzymes involved, its biological significance, and the current understanding of its metabolic fate. The guide also includes detailed experimental protocols for the study of this important RNA modification, offering valuable insights for researchers in microbiology, immunology, and drug development.

Introduction: The Significance of 2'-O-Methylguanosine in Bacterial tRNA

In the intricate world of bacterial physiology, the modification of nucleic acids plays a pivotal role in regulating a vast array of cellular processes. Among these modifications, the 2'-O-methylation of guanosine at position 18 of the tRNA D-loop (Gm18) has emerged as a key factor in the host-pathogen interaction. Unlike the canonical synthesis of guanosine-5'-monophosphate (5'-GMP), which is a fundamental building block for RNA and various signaling molecules, the synthesis of its 2'-O-methylated counterpart is a highly specific, post-transcriptional event.

The primary significance of Gm18 lies in its ability to confer a form of molecular camouflage to bacterial tRNA, allowing it to go undetected by the host's innate immune sensors, specifically Toll-like receptors 7 and 8 (TLR7/8). This evasion of the immune system is crucial for the survival and proliferation of pathogenic bacteria within a host organism. The level of Gm18 modification is not static; it can be dynamically regulated in response to environmental stressors, such as antibiotic exposure, suggesting a role in bacterial adaptation and resilience.[1]

This guide will delve into the enzymatic machinery responsible for Gm18 synthesis, the structural and mechanistic details of this process, and its profound implications for bacterial pathogenesis and potential therapeutic interventions.

The Synthesis of 2'-O-Methylguanosine (Gm18) in Bacterial tRNA

The synthesis of Gm18 is a targeted enzymatic process that occurs after the primary tRNA transcript has been synthesized. The key enzyme responsible for this modification is tRNA (Gm18) methyltransferase, commonly known as TrmH.[2][3]

The TrmH Enzyme: The Master Craftsman of Gm18 Synthesis

TrmH is a member of the SPOUT superfamily of methyltransferases, characterized by a deep trefoil knot in their catalytic domain.[2] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the transfer of a methyl group to the 2'-hydroxyl group of the ribose moiety of the guanosine at position 18 of the tRNA.

There are two main types of TrmH enzymes based on their substrate specificity:

-

Type I TrmH: These enzymes, found in organisms like Thermus thermophilus, are capable of methylating a broad range of tRNA species.[4]

-

Type II TrmH: These enzymes, exemplified by the TrmH in Escherichia coli, exhibit a more restricted substrate specificity, modifying only a subset of tRNA molecules.[4]

The substrate recognition by TrmH is a complex process involving interactions with specific structural elements of the tRNA molecule, ensuring the precise placement of the methyl group.

Catalytic Mechanism of TrmH

The catalytic mechanism of TrmH involves the binding of both the tRNA substrate and the SAM cofactor within the enzyme's active site. The enzyme facilitates a nucleophilic attack from the 2'-hydroxyl group of the G18 ribose on the methyl group of SAM. This reaction results in the formation of 2'-O-methylguanosine and S-adenosyl-L-homocysteine (SAH).

Biological Function: Gm18 as a Stealth Modification for Immune Evasion

The primary and most well-characterized function of Gm18 in bacterial tRNA is its role in circumventing the host's innate immune system. Bacterial RNA, being rich in unmodified single-stranded RNA, is recognized as a pathogen-associated molecular pattern (PAMP) by TLR7 and TLR8 in immune cells. This recognition triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an anti-bacterial response.

The presence of the 2'-O-methyl group at G18 in bacterial tRNA acts as a crucial "self" marker, preventing its recognition by TLR7.[5] This modification effectively renders the bacterial tRNA "invisible" to this arm of the innate immune system, thereby dampening the host's immune response and allowing the bacteria to establish a successful infection.[5]

The Fate of Gm18-Modified tRNA: A Knowledge Gap

While the synthesis and function of Gm18 in tRNA are well-established, the subsequent metabolic fate of this modified nucleotide is less clear. Bacterial tRNA, like all RNA molecules, is subject to degradation and turnover. However, the specific ribonucleases (RNases) that act on Gm18-containing tRNA and the resulting degradation products have not been definitively identified.

It is plausible that the degradation of Gm18-modified tRNA could release free 2'-O-methylguanosine-5'-monophosphate (2'-GMP). However, there is currently no direct evidence for the existence of a significant pool of free 2'-GMP in bacteria. Furthermore, it is unknown whether bacteria possess salvage pathways to recycle 2'-O-methylated nucleosides or nucleotides back into the metabolic pool. This remains an active area of research with important implications for understanding the complete lifecycle of this crucial RNA modification.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of TrmH activity and the detection of Gm18 modification in tRNA.

In Vitro tRNA (Gm18) Methyltransferase Assay

This protocol describes a method to measure the activity of purified TrmH enzyme in vitro using a radiolabeled methyl donor.

Materials:

-

Purified recombinant TrmH enzyme

-

In vitro transcribed or purified tRNA substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)

-

Scintillation vials and scintillation cocktail

-

Filter paper discs (e.g., Whatman 3MM)

-

Trichloroacetic acid (TCA) solution (5% and 10%)

-

Ethanol (70% and 95%)

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

-

Reaction Buffer (1X)

-

tRNA substrate (1-5 µM)

-

[³H]-SAM (1-10 µM, specific activity adjusted as needed)

-

Purified TrmH enzyme (100-500 nM)

-

-

Initiate Reaction: Start the reaction by adding the TrmH enzyme to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the TrmH enzyme (e.g., 37°C for E. coli TrmH) for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by spotting an aliquot (e.g., 25 µL) onto a filter paper disc.

-

Washing:

-

Immediately place the filter disc in a beaker containing cold 10% TCA to precipitate the tRNA.

-

Wash the filter discs three times with 5% TCA for 15 minutes each to remove unincorporated [³H]-SAM.

-

Wash once with 70% ethanol and once with 95% ethanol to dry the filter discs.

-

-

Scintillation Counting:

-

Place the dried filter disc in a scintillation vial.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM and the measured CPM.

Detection of Gm18 Modification by RiboMethSeq

RiboMethSeq (Ribose Methylation Sequencing) is a high-throughput method to map 2'-O-methylated nucleotides in RNA. It relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.

Workflow:

-

RNA Isolation: Isolate total RNA or tRNA from the bacterial strain of interest.

-

RNA Fragmentation: Subject the RNA to controlled alkaline hydrolysis. This will generate RNA fragments with a size distribution suitable for sequencing.

-

Library Preparation:

-

Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing: Sequence the prepared library on a suitable platform (e.g., Illumina).

-

Data Analysis:

-

Align the sequencing reads to the reference tRNA sequences.

-

Analyze the distribution of the 5' ends of the sequencing reads. A significant drop in the number of 5' ends at a specific position is indicative of a 2'-O-methylation at the preceding nucleotide.

-

Specialized bioinformatic tools can be used to calculate a "methylation score" for each nucleotide position.

-

Implications for Drug Development

The critical role of TrmH and the Gm18 modification in bacterial immune evasion makes this pathway an attractive target for the development of novel antibacterial agents. Inhibitors of TrmH could potentially "unmask" pathogenic bacteria to the host immune system, rendering them more susceptible to clearance. Such a therapeutic strategy would not directly kill the bacteria but would instead act as an "immune sensitizer," working in concert with the host's natural defenses.

Further research into the structure and function of TrmH enzymes from various pathogenic bacteria is essential for the rational design of specific and potent inhibitors.

Conclusion

The synthesis of guanosine-2'-monophosphate in bacteria is a nuanced process, intrinsically linked to the post-transcriptional modification of tRNA. The resulting 2'-O-methylguanosine at position 18 is not merely a structural embellishment but a key determinant in the intricate dance between bacteria and their hosts. By elucidating the mechanisms of Gm18 synthesis and its role in immune evasion, we open new avenues for understanding bacterial pathogenesis and developing innovative therapeutic strategies. The unresolved questions surrounding the catabolism and potential salvage of this modified nucleotide highlight the dynamic and still partially uncharted landscape of bacterial RNA metabolism.

References

-

Purta, E., O'Connor, M., & Bujnicki, J. M. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic Acids Research, 48(22), 12833–12844. [Link]

-

Hori, H. (2014). Examining the Gm18 and m1G Modification Positions in tRNA Sequences. BioMed Research International, 2014, 1-7. [Link]

-

Hori, H., Ochi, A., & Ohtomo, A. (2019). Escherichia coli tRNA (Gm18) methyltransferase (TrmH) requires the correct localization of its methylation site (G18) in the D-loop for efficient methylation. Journal of Biochemistry, 166(6), 497-507. [Link]

-

Ochi, A., Hori, H., & Ohtomo, A. (2013). The catalytic domain of topological knot tRNA methyltransferase (TrmH) discriminates between substrate tRNA and nonsubstrate tRNA via an induced-fit process. Journal of Biological Chemistry, 288(35), 25295-25304. [Link]

-

Galburt, E. A. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. Methods in Molecular Biology, 1562, 103-113. [Link]

-

Jäschke, A., & Helm, M. (2018). In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme. Journal of Visualized Experiments, (132), 56988. [Link]

-

Gehrig, S., Eberle, M. E., Botschen, F., Rimbach, K., Eberle, F., Eigenbrod, T., ... & Dalpke, A. H. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of experimental medicine, 209(1), 7-14. [Link]

-

Bio-protocol. (n.d.). tRNA methyl transfer assay. Bio-protocol. Retrieved from [Link]

-

RCSB PDB. (n.d.). 2HMA: The Crystal Structure of tRNA (5-Methylaminomethyl-2-Thiouridylate)-Methyltransferase TrmU from Streptococcus pneumoniae. RCSB Protein Data Bank. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2'-O-methylation. In Wikipedia. Retrieved from [Link]

-

Biondi, E. G., & Rudd, K. E. (2018). Nucleotide salvage. In EcoSal Plus. [Link]

-

Rejman, D., Klicnar, T., & Zbornikova, E. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta, 205, 120161. [Link]

-

Marchand, V., Ayadi, L., & Motorin, Y. (2020). Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq. Frontiers in Bioengineering and Biotechnology, 8, 80. [Link]

-

Ochi, A., Hori, H., & Ohtomo, A. (2013). The catalytic domain of topological knot tRNA methyltransferase (TrmH) discriminates between substrate tRNA and nonsubstrate tRNA via an induced-fit process. Journal of Biological Chemistry, 288(35), 25295-25304. [Link]

-

Van der Verren, S. E., & Van der Heden van Noort, G. J. (2020). Insights into the Metabolism, Signaling, and Physiological Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Bacteria. Journal of Molecular Biology, 432(11), 3355-3367. [Link]

Sources

- 1. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escherichia coli tRNA (Gm18) methyltransferase (TrmH) requires the correct localization of its methylation site (G18) in the D-loop for efficient methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring modified ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catalytic domain of topological knot tRNA methyltransferase (TrmH) discriminates between substrate tRNA and nonsubstrate tRNA via an induced-fit process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Function of 2',3'-cGMP as a second messenger in signaling

An In-depth Technical Guide to 2',3'-Cyclic Guanosine Monophosphate (2',3'-cGMP) as a Second Messenger in Cellular Signaling

Authored by a Senior Application Scientist

Foreword: A Paradigm Shift in Cyclic Nucleotide Signaling

For decades, the field of second messenger signaling has been dominated by the canonical 3',5'-cyclic nucleotides, such as 3',5'-cAMP and 3',5'-cGMP. However, emerging research has brought a lesser-known isomer, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), out of the shadows and into the spotlight as a molecule with distinct biological origins and functions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2',3'-cGMP, from its synthesis and metabolism to its burgeoning role as a signaling molecule. We will delve into the current understanding of its physiological significance, the experimental methodologies to interrogate its function, and the critical unanswered questions that will drive future discoveries in this exciting field.

The Genesis of a Non-Canonical Second Messenger: Synthesis and Metabolism of 2',3'-cGMP

Unlike its well-studied counterpart, 3',5'-cGMP, which is synthesized from GTP by guanylyl cyclases, 2',3'-cGMP is primarily understood to be a product of RNA degradation.[1] This fundamental difference in origin dictates a distinct set of cellular conditions under which 2',3'-cGMP levels are likely to rise, such as during tissue injury or cellular stress, which can trigger the breakdown of RNA.[1]

The 2',3'-cGMP-Guanosine Pathway

Once formed, 2',3'-cGMP is metabolized by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .[1][2] CNPase specifically hydrolyzes the 3'-phosphoester bond of 2',3'-cyclic nucleotides, converting 2',3'-cGMP into 2'-GMP and 3'-GMP.[1][2] These monophosphates are subsequently metabolized to guanosine.[1][2] This metabolic cascade is now recognized as the 2',3'-cGMP-guanosine pathway .[1][2] The end-product, guanosine, is known to have cytoprotective effects, suggesting that the physiological role of 2',3'-cGMP may be intrinsically linked to cellular protection and repair mechanisms.[1]

The following diagram illustrates the established metabolic pathway for 2',3'-cGMP.

Caption: The 2',3'-cGMP-Guanosine Metabolic Pathway.

The Elusive Signaling Function of 2',3'-cGMP

While the metabolic fate of 2',3'-cGMP is becoming clearer, its direct role as a second messenger in signaling cascades remains an active area of investigation. In contrast to its adenosine counterpart, 2',3'-cAMP, which has been shown to induce mitochondrial permeability transition and promote the formation of stress granules, 2',3'-cGMP does not appear to significantly influence these processes.[1] This suggests that 2',3'-cGMP may have unique, yet-to-be-identified effector proteins and downstream signaling pathways.

Distinguishing 2',3'-cGMP from its Isomer and a Related Cyclic Dinucleotide

It is critical to distinguish 2',3'-cGMP from two other important cyclic nucleotides to avoid confusion in experimental design and data interpretation:

-

3',5'-cGMP: The canonical second messenger synthesized by guanylyl cyclases in response to stimuli like nitric oxide (NO) and natriuretic peptides.[3][4] It activates protein kinase G (PKG), cyclic nucleotide-gated ion channels (CNGs), and is degraded by phosphodiesterases (PDEs).[3][5][6]

-

2'3'-cGAMP (cyclic GMP-AMP): A cyclic dinucleotide synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA.[7][8] 2'3'-cGAMP is a key activator of the STING (stimulator of interferon genes) pathway, leading to an innate immune response.[7][8][9]

The distinct synthesis and effector pathways of these molecules are summarized in the table below.

| Feature | 2',3'-cGMP | 3',5'-cGMP | 2'3'-cGAMP |

| Precursor | RNA | GTP | ATP & GTP |

| Synthesizing Enzyme | RNases (during degradation) | Guanylyl Cyclase | cGAS |

| Primary Stimulus | RNA breakdown (e.g., cell stress/injury) | Nitric Oxide, Natriuretic Peptides | Cytosolic dsDNA |

| Known Effector(s) | Largely unknown | PKG, CNG channels, PDEs | STING |

| Primary Signaling Role | Emerging, linked to the 2',3'-cGMP-guanosine pathway | Vasodilation, phototransduction, etc.[3][10] | Innate immunity[8][9] |

Methodologies for the Study of 2',3'-cGMP

The accurate detection and quantification of 2',3'-cGMP are paramount to elucidating its function. Given its isomeric nature with the highly abundant 3',5'-cGMP, methodologies with high specificity are required.

Gold Standard for Detection: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the current gold standard for the analysis of 2',3'-cGMP in biological samples.[1][2] This technique offers the necessary chromatographic resolution to separate 2',3'-cGMP from 3',5'-cGMP and the sensitivity of mass spectrometry for accurate quantification.[1]

Experimental Protocol: UPLC-MS/MS Quantification of 2',3'-cGMP in Urine

This protocol is adapted from studies that have successfully measured 2',3'-cGMP in mammalian urine.[1][2]

1. Sample Collection and Preparation:

- Collect urine samples and immediately heat them to 100°C for 90 seconds to inactivate enzymes that could degrade 2',3'-cGMP.[1]

- Cool the samples on ice and store them at -80°C until analysis.[1]

- Prior to analysis, thaw the samples and dilute them with ultrapure water. Centrifuge to pellet any precipitates.

2. UPLC Separation:

- Utilize a reverse-phase C18 column suitable for polar analytes.

- Employ a gradient elution program with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient should be optimized to achieve baseline separation of 2',3'-cGMP and 3',5'-cGMP.

3. Tandem Mass Spectrometry (MS/MS) Detection:

- Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

- The most prominent mass transition for 2',3'-cGMP is m/z 346 → 152.[1]

- Monitor this transition at the specific retention time determined for a 2',3'-cGMP standard to confirm its identity and quantify its abundance.

4. Data Analysis:

- Generate a standard curve using known concentrations of authentic 2',3'-cGMP.

- Calculate the concentration of 2',3'-cGMP in the biological samples by interpolating their peak areas from the standard curve.

The following workflow diagram illustrates the key steps in the UPLC-MS/MS analysis of 2',3'-cGMP.

Caption: Key stages of UPLC-MS/MS for 2',3'-cGMP analysis.

Future Directions and Unanswered Questions

The study of 2',3'-cGMP is a nascent field with immense potential for discovery. Key areas for future research include:

-

Identification of 2',3'-cGMP Effector Proteins: The discovery of proteins that specifically bind 2',3'-cGMP is crucial to unravel its direct signaling functions. Techniques such as affinity chromatography-mass spectrometry using 2',3'-cGMP analogs could be employed.

-

Elucidation of the 2',3'-cGMP "Signalosome": Understanding the cellular machinery that regulates the synthesis and degradation of 2',3'-cGMP will provide insights into the spatiotemporal dynamics of its signaling.

-

Pharmacological Modulation of the 2',3'-cGMP Pathway: The development of specific inhibitors or activators of CNPase and other enzymes in the pathway will be essential for probing the physiological and pathophysiological roles of 2',3'-cGMP.

-

Therapeutic Potential: Given the cytoprotective nature of its downstream metabolite, guanosine, exploring the therapeutic potential of modulating the 2',3'-cGMP-guanosine pathway in diseases characterized by tissue injury and cellular stress is a promising avenue.

Conclusion

2',3'-cGMP is emerging as a non-canonical second messenger with a distinct metabolic pathway and, likely, unique signaling functions. While much remains to be discovered, the established 2',3'-cGMP-guanosine pathway points towards a role in cellular protection and stress responses. The continued application of advanced analytical techniques and innovative biochemical approaches will be instrumental in fully elucidating the role of this intriguing molecule in health and disease, potentially paving the way for novel therapeutic strategies.

References

-

Jackson, E. K., et al. (2019). 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(5), R783-R790. [Link]

-

Wikipedia. (2023). Cyclic guanosine monophosphate. [Link]

-

Animated biology With arpan. (2023). cGMP as a second messenger | the NO cGMP pathway | cGMP and phototransduction. YouTube. [Link] (Note: A representative, non-working URL is used as the original may not be stable long-term; the citation refers to the general content of such educational videos).

-

Garmaroudi, F. S., et al. (2016). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology, 12(3), e1004822. [Link]

-

Jackson, E. K., et al. (2019). 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. PubMed, 30789788. [Link]

-

Wikipedia. (2023). Cyclic GMP-AMP synthase. [Link]

-

Deranged Physiology. (2024). Cyclic GMP (cGMP). [Link]

-

Tal, N., et al. (2023). Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria. Journal of Bacteriology, 205(11), e00227-23. [Link]

-

Li, Y., et al. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica, 45(1), 1-12. [Link]

-

KEGG PATHWAY Database. (2025). [Link]

-

CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]

-

BIOLOG Life Science Institute. (n.d.). 2',3'-cGMP. [Link]

-

Fu, Y., et al. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]

-

Hofmann, F., et al. (2009). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Pharmacological Reviews, 61(1), 1-19. [Link]

Sources

- 1. 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. cusabio.com [cusabio.com]

- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic GMP-AMP synthase - Wikipedia [en.wikipedia.org]

- 8. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Enzymatic synthesis and biosynthesis of 2'-GMP

An In-depth Technical Guide to the Enzymatic Synthesis and Biosynthesis of Guanosine Monophosphate

Introduction

Guanosine monophosphate (GMP) is a pivotal ribonucleotide involved in a myriad of critical cellular functions. As a monomeric unit of RNA, a precursor for the energy currency molecule guanosine triphosphate (GTP), and a key component in cellular signaling pathways, the precise regulation of its synthesis is paramount to cellular homeostasis.[1][2] While the 5'-isomer (5'-GMP) is the canonical product of the primary biosynthetic pathway and the form predominantly utilized in these core processes, the 2'-isomer (2'-GMP) also emerges in specific biological contexts, often related to RNA processing and repair.

This technical guide offers a comprehensive exploration of both the biological and in vitro enzymatic pathways for producing guanosine monophosphate. We will first dissect the highly regulated de novo biosynthetic route that culminates in the production of 5'-GMP. Subsequently, we will delve into the enzymatic machinery and methodologies for in vitro synthesis, providing actionable protocols for researchers. Finally, we will explore the less conventional enzymatic activities that may lead to the formation of 2'-GMP, shedding light on its potential roles in RNA metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of GMP synthesis, from fundamental biochemistry to practical application.

Part 1: The Biosynthesis of 5'-Guanosine Monophosphate

The cellular production of 5'-GMP occurs through the de novo purine biosynthetic pathway, a multi-step process that constructs the purine ring from simpler metabolic precursors.[1][3] The pathway begins with D-ribose 5'-phosphate and culminates in the formation of inosine monophosphate (IMP), which serves as a crucial branch-point intermediate.[3][4] From IMP, two distinct branches lead to the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), ensuring a balanced supply of both essential purine nucleotides.[4][5]

From IMP to GMP: A Two-Step Conversion

The conversion of IMP to GMP is a two-enzyme process that introduces the characteristic amino group at the C2 position of the purine ring.[5]

-

Oxidation of IMP to Xanthosine Monophosphate (XMP): The first committed step is catalyzed by IMP dehydrogenase (IMPDH) . This enzyme facilitates the NAD+-dependent oxidation of IMP to XMP.[5] This reaction is a critical control point and is often a target for immunosuppressive and antiviral drugs.

-

Amination of XMP to GMP: The final step is catalyzed by GMP Synthetase (GMPS) , a glutamine amidotransferase.[6][7] This enzyme couples the hydrolysis of glutamine to yield ammonia with the ATP-dependent amination of XMP to form GMP.[5]

The intricate mechanism of GMP Synthetase (GMPS)

GMP Synthetase is a fascinating bifunctional enzyme, typically composed of two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[6]

-

GATase Domain: This domain is responsible for hydrolyzing L-glutamine to produce L-glutamate and ammonia.[6]

-

ATPPase Domain: This domain binds ATP and XMP. It catalyzes the activation of XMP by transferring an AMP moiety from ATP to the C2 position of XMP, forming an adenyl-XMP intermediate.[6]

The two domains are connected by a channel that facilitates the transfer of the newly generated ammonia from the GATase active site to the ATPPase active site.[6] Here, the ammonia performs a nucleophilic attack on the adenyl-XMP intermediate, displacing the AMP and forming GMP.[6] The binding of ATP and XMP to the ATPPase domain allosterically activates the GATase domain, ensuring the coordinated production and utilization of ammonia.[6]

Caption: Biosynthetic pathway from IMP to 5'-GMP.

Regulation of GMP Biosynthesis

The de novo purine pathway is tightly regulated to maintain appropriate intracellular nucleotide pools and conserve cellular resources. Regulation occurs at multiple levels:

-

Feedback Inhibition: The primary regulatory mechanism is feedback inhibition. GMP acts as an allosteric inhibitor of IMP dehydrogenase, the first enzyme in its specific branch.[3] Furthermore, both AMP and GMP feedback-inhibit the initial committed step of the overall purine pathway, the formation of 5'-phosphoribosylamine, preventing the unnecessary synthesis of IMP when purine levels are high.[8]

-

Substrate Availability: The availability of precursors, particularly 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), also influences the overall rate of purine synthesis.[9]

-

Reciprocal Substrate Requirement: There is an elegant cross-regulation between the AMP and GMP branches. The synthesis of GMP from XMP requires ATP, while the synthesis of AMP from IMP requires GTP.[4] This reciprocal requirement helps to balance the production of the two purine nucleotides.[4]

Part 2: Enzymatic Synthesis of 5'-GMP (In Vitro)

The in vitro synthesis of 5'-GMP using purified enzymes offers a high degree of control and specificity, yielding a product free from cellular contaminants. The two-step conversion from IMP can be replicated in a controlled laboratory setting.

Experimental Protocol: Two-Step Synthesis of 5'-GMP from IMP

This protocol outlines the sequential conversion of IMP to XMP, followed by the conversion of XMP to GMP. For optimal yield, a two-pot synthesis is recommended to provide ideal conditions for each enzyme.

Step 1: Synthesis of XMP from IMP using IMP Dehydrogenase

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components to the specified final concentrations:

-

50 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

10 mM MgCl₂

-

5 mM Inosine Monophosphate (IMP)

-

10 mM NAD+

-

1 mM Dithiothreitol (DTT)

-

-

Enzyme Addition: Add purified IMP Dehydrogenase to a final concentration of 0.1 - 0.5 µM. The optimal concentration should be determined empirically based on enzyme activity.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitoring: Monitor the conversion of IMP to XMP using High-Performance Liquid Chromatography (HPLC) with a suitable anion-exchange or reverse-phase C18 column.

-

Reaction Termination: Once the conversion is complete (typically >95%), the reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by proceeding directly to the next step after adjusting the buffer conditions.

Step 2: Synthesis of 5'-GMP from XMP using GMP Synthetase

-

Reaction Mixture Adjustment: To the reaction mixture containing the newly synthesized XMP, add the following components to the specified final concentrations:

-

20 mM L-Glutamine

-

10 mM ATP

-

Adjust pH to ~8.5 if necessary.

-

-

Enzyme Addition: Add purified GMP Synthetase to a final concentration of 0.1 - 0.5 µM.

-

Incubation: Incubate the reaction mixture at 37°C for an additional 2-4 hours.

-

Monitoring and Termination: Monitor the formation of GMP from XMP via HPLC. Terminate the reaction by heat inactivation or by adding an equal volume of cold ethanol to precipitate the enzyme.

-

Purification: The final product, 5'-GMP, can be purified from the reaction mixture using preparative HPLC or anion-exchange chromatography.

Causality Behind Experimental Choices

-

Buffer and pH: Tris-HCl at a pH of 8.0-8.5 provides an optimal environment for both IMPDH and GMPS activity.

-

Ions: MgCl₂ is crucial as Mg²⁺ is a required cofactor for the ATP-dependent activity of GMP Synthetase.[6] KCl is included to maintain ionic strength.

-

DTT: The reducing agent DTT is included to protect enzyme sulfhydryl groups from oxidation, thereby preserving catalytic activity.

-

Substrate Concentrations: Substrate concentrations are chosen to be well above the reported Kₘ values for the enzymes to ensure near-maximal reaction velocity.

Caption: Workflow for in vitro enzymatic synthesis of 5'-GMP.

Quantitative Data Summary

The kinetic parameters of the key enzymes can vary depending on the source organism and experimental conditions. The following table provides representative values.

| Enzyme | Substrate | Kₘ (µM) | k_cat (s⁻¹) | Source Organism |

| IMP Dehydrogenase | IMP | 10 - 50 | 1 - 5 | Escherichia coli |

| IMP Dehydrogenase | NAD+ | 50 - 200 | 1 - 5 | Escherichia coli |

| GMP Synthetase | XMP | 5 - 20 | 2 - 10 | Escherichia coli |

| GMP Synthetase | ATP | 50 - 300 | 2 - 10 | Escherichia coli |

| GMP Synthetase | Glutamine | >1000 | 2 - 10 | Escherichia coli |

Note: These values are approximate and for illustrative purposes. Actual values should be obtained from specific literature sources for the enzyme being used.

Part 3: The Formation of 2'-Guanosine Monophosphate

Unlike 5'-GMP, 2'-GMP is not a product of the canonical de novo biosynthetic pathway. Its presence in cells is typically associated with RNA processing, modification, and repair, where enzymatic activities can generate or act upon nucleotides with non-standard phosphate linkages.

Potential Enzymatic Origins of 2'-GMP

The formation of 2'-GMP is often a consequence of enzymatic activities that handle RNA intermediates with 2',3'-cyclic phosphate ends.

1. RNA Ligation and Repair via RtcB

The RNA ligase RtcB is a key enzyme in pathways such as tRNA splicing and the unfolded protein response.[10][11] RtcB ligates RNA strands that have 3'-phosphate and 5'-hydroxyl ends.[12][13] Interestingly, RtcB has also been shown to possess an intrinsic 2',3'-cyclic phosphodiesterase (CPDase) activity.[14] This activity hydrolyzes a 2',3'-cyclic phosphate to a 3'-monophosphate, which is the substrate for the subsequent ligation step.[14]

While the primary product of this CPDase activity is a 3'-phosphate, the potential for hydrolysis to yield a 2'-phosphate under certain conditions or by related enzymes cannot be entirely ruled out. The cleavage of an RNA strand by some ribonucleases can produce a terminal 2',3'-cyclic guanosine monophosphate, which, if released and subsequently hydrolyzed, could be a source of 2'-GMP or 3'-GMP.

The ligation mechanism of RtcB is unique and proceeds through a covalent enzyme-(histidinyl)-GMP intermediate, highlighting the enzyme's interaction with guanine nucleotides.[12]

2. tRNA 5'-End Repair by Thg1-Like Proteins (TLPs)

In some organisms, tRNAHis Guanylyltransferase (Thg1) and Thg1-like proteins (TLPs) are responsible for adding a G-1 nucleotide to the 5'-end of tRNAHis, a reaction that proceeds in the reverse 3'→5' direction.[15][16][17] These enzymes can also function in tRNA 5'-end repair pathways.[18] The mechanism involves the activation of the 5'-monophosphorylated tRNA by ATP, followed by the nucleophilic attack of an incoming GTP.[17][19] While this pathway is primarily associated with tRNA maturation, the unusual biochemistry demonstrates the diverse ways cells manipulate guanine nucleotides and their linkages, providing a plausible evolutionary context for enzymes that could generate 2'-phosphorylated products.

In Vitro Enzymatic Synthesis of 2'-GMP

Direct enzymatic synthesis of 2'-GMP is not a standard procedure due to the overwhelming specificity of most kinases and synthetases for the 5' position. However, one could envision a multi-step chemo-enzymatic approach:

-

Synthesis of Guanosine: Produce guanosine via enzymatic hydrolysis of 5'-GMP using a 5'-nucleotidase.

-

Regioselective Phosphorylation: Employ a specialized kinase with relaxed regioselectivity or a chemically modified phosphorylating agent to preferentially phosphorylate the 2'-hydroxyl group of guanosine.

-

Hydrolysis of Cyclic Intermediates: An alternative route involves the synthesis of 2',3'-cyclic GMP, followed by highly specific enzymatic or chemical hydrolysis to open the cyclic phosphate, yielding a mixture of 2'-GMP and 3'-GMP that would require subsequent purification.

Currently, the most practical route for obtaining 2'-GMP for research purposes is through direct chemical synthesis or commercial purchase.[20]

Conclusion

The synthesis of guanosine monophosphate is a cornerstone of cellular metabolism, characterized by elegant and tightly regulated biosynthetic pathways. The de novo synthesis of 5'-GMP via the conversion of IMP is a well-understood process, driven by the sequential actions of IMP dehydrogenase and the complex, allosterically regulated GMP synthetase. This pathway is readily adaptable for in vitro enzymatic synthesis, providing a robust method for producing high-purity 5'-GMP.

In contrast, 2'-GMP is a non-canonical isomer whose origins are linked to the intricate world of RNA processing and repair. Enzymes like RtcB, with their ability to handle 2',3'-cyclic phosphate intermediates, represent the most likely biological source of such molecules. While direct, high-yield enzymatic synthesis of 2'-GMP remains a significant challenge, understanding the enzymes that operate at the interface of RNA metabolism and nucleotide biochemistry provides critical insights for future research and the potential development of novel enzymatic tools. This guide provides the foundational knowledge for professionals in drug development and biochemical research to both understand and harness these powerful enzymatic systems.

References

-

MDPI. (n.d.). GMP Synthetase: Allostery, Structure, and Function. Retrieved from [Link]

-

Wikipedia. (n.d.). GMP synthase. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]

-

Catalyst University. (2019, March 9). Nucleotide Metabolism | Purine Biosynthesis 2: IMP to AMP & GMP [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Enzymatic synthesis of 2′-ara and 2′-deoxy analogues of c-di-GMP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Cyclic GMP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GMPS guanosine monophosphate synthase [ (human)]. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanosine monophosphate (GMP) synthase catalyses the conversion of.... Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic synthesis of 2'-ara and 2'-deoxy analogues of c-di-GMP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 8). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Retrieved from [Link]

-

PubMed. (n.d.). REGULATION AND COORDINATION OF PURINE AND PYRIMIDINE BIOSYNTHESES IN YEAST. I. REGULATION OF PURINE BIOSYNTHESIS AND ITS RELATION TO TRANSIENT CHANGES IN INTRACELLULAR NUCLEOTIDE LEVELS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tRNA 5′-end repair activities of tRNAHis guanylyltransferase (Thg1)-like proteins from Bacteria and Archaea. Retrieved from [Link]

-

ResearchGate. (2016, March 25). Template-dependent nucleotide addition in the reverse (3'-5') direction by Thg1-like protein. Retrieved from [Link]

-

PNAS. (n.d.). RNA ligase RtcB splices 3′-phosphate and 5′-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3′)pp(5′)G intermediates. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Purine Biosynthesis. Retrieved from [Link]

-

Knowledge Bank. (n.d.). Characterization of a Thg1-Like Protein in Dictyostelium discoideum. Retrieved from [Link]

-

Catalyst University. (2017, April 20). Regulation of Purine Biosynthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). RTCB. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanosine Monophosphate. Retrieved from [Link]

-

PLOS One. (n.d.). Structural Studies of a Bacterial tRNAHIS Guanylyltransferase (Thg1)-Like Protein, with Nucleotide in the Activation and Nucleotidyl Transfer Sites. Retrieved from [Link]

-

ResearchGate. (2023, November 7). (PDF) Insights into the structure and function of the RNA ligase RtcB. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

-

SpringerLink. (2023, November 7). Insights into the structure and function of the RNA ligase RtcB. Retrieved from [Link]

-

Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of GTP addition in the reverse (3′–5′) direction by human tRNAHis guanylyltransferase. Retrieved from [Link]

Sources

- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. youtube.com [youtube.com]

- 5. GMP synthase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Purine metabolism - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. RTCB - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. d-nb.info [d-nb.info]

- 14. Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tRNA 5′-end repair activities of tRNAHis guanylyltransferase (Thg1)-like proteins from Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [kb.osu.edu]

- 17. Analysis of GTP addition in the reverse (3′–5′) direction by human tRNAHis guanylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Studies of a Bacterial tRNAHIS Guanylyltransferase (Thg1)-Like Protein, with Nucleotide in the Activation and Nucleotidyl Transfer Sites | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. mybiosource.com [mybiosource.com]

Validation & Comparative

A Senior Application Scientist's Guide to cGMP Quantification: LC-MS/MS vs. Enzyme Immunoassay

In the landscape of cellular signaling and drug development, the accurate quantification of second messengers is paramount. Cyclic guanosine monophosphate (cGMP) is a critical intracellular signaling molecule involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] As such, the precise measurement of cGMP levels is essential for researchers investigating these pathways and for professionals in drug development exploring new therapeutic avenues, such as the development of phosphodiesterase (PDE) inhibitors.[1]

This guide provides an in-depth comparison of the two predominant analytical techniques for cGMP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). We will delve into the fundamental principles of each method, present a head-to-head comparison of their performance characteristics with supporting experimental data, and provide detailed experimental protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make an informed decision on the most suitable method for their specific research needs.

The cGMP Signaling Pathway: A Brief Overview

Before we compare the analytical techniques, it is crucial to understand the biological context of cGMP. The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[1][3]

-

Synthesis: Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylate cyclases (pGCs) are activated by natriuretic peptides.[3][4]

-

Action: cGMP exerts its effects primarily through three targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[5]

-

Degradation: PDEs hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP.

This dynamic interplay of synthesis and degradation dictates the localized and transient nature of cGMP signaling.

Caption: The cGMP signaling pathway, illustrating synthesis, action, and degradation.

Principles of Quantification: A Tale of Two Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[6][7] The core principle involves three key steps:

-

Chromatographic Separation (LC): A liquid sample is injected into a column packed with a stationary phase. As the sample travels through the column with a mobile phase, its components separate based on their physicochemical properties (e.g., polarity, size). This step is crucial for separating cGMP from other potentially interfering molecules in the biological matrix.

-

Ionization: The separated components exiting the LC column are ionized, typically using electrospray ionization (ESI). ESI creates charged droplets from which ions of the analyte (cGMP) are generated.

-

Mass Analysis (MS/MS): The ionized cGMP molecules are then guided into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects for the parent ion of cGMP based on its mass-to-charge ratio (m/z). These selected ions are then fragmented in the second quadrupole (Q2), a collision cell. The resulting fragment ions are then analyzed in the third quadrupole (Q3), providing a highly specific "fingerprint" for cGMP. This process of selecting a parent ion and then a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and is the basis for the high specificity of the technique.[8]

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₀,¹⁵N₅-cGMP, is a cornerstone of robust LC-MS/MS quantification.[8] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the endogenous cGMP. By measuring the ratio of the analyte to the SIL-IS, any variability in sample preparation, injection volume, or ionization efficiency can be accurately corrected for, leading to high precision and accuracy.[9]

Caption: A simplified workflow of cGMP quantification by LC-MS/MS.

Enzyme Immunoassay (EIA)

Enzyme Immunoassays, a type of Enzyme-Linked Immunosorbent Assay (ELISA), are ligand-binding assays that rely on the specific recognition of an antigen (cGMP) by an antibody.[10][11] The most common format for small molecule quantification like cGMP is a competitive EIA.[1][8] The principle is as follows:

-

Competition: A known amount of enzyme-labeled cGMP (the tracer) and the unknown amount of cGMP in the sample compete for a limited number of binding sites on a cGMP-specific antibody that is immobilized on a solid support (e.g., a microplate well).

-

Separation: After an incubation period, the unbound components are washed away.

-

Detection: A substrate for the enzyme is added. The enzyme converts the substrate into a colored, fluorescent, or luminescent product.

-

Quantification: The intensity of the signal is inversely proportional to the amount of cGMP in the original sample.[1] A standard curve is generated using known concentrations of cGMP, and the concentration in the unknown samples is determined by interpolating from this curve.

To enhance sensitivity, some EIA kits include an acetylation step.[12] Acetylation of cGMP in both the standards and samples can increase the affinity of the antibody for cGMP, thereby improving the assay's sensitivity.[12]

Caption: The principle of a competitive enzyme immunoassay for cGMP quantification.

Head-to-Head Comparison: Performance and Practicality

The choice between LC-MS/MS and EIA for cGMP quantification is not merely a matter of preference but a decision that should be driven by the specific requirements of the study. Here, we compare the two techniques across several key performance and practical parameters.

| Feature | LC-MS/MS | Enzyme Immunoassay (EIA) |

| Specificity | Very High (based on mass and fragmentation) | Variable (dependent on antibody cross-reactivity) |

| Sensitivity | High | Moderate to High (can be enhanced with acetylation) |

| Accuracy | High | Moderate to High |

| Precision | High (low %CV) | Moderate (higher %CV) |

| Throughput | Moderate | High |

| Matrix Effects | Potential for ion suppression/enhancement | Potential for interference from matrix components |

| Cross-reactivity | Not an issue | A significant concern with structurally similar molecules |

| Multiplexing | Can simultaneously measure other analytes (e.g., cAMP) | Typically single-analyte measurement |

| Cost (per sample) | Higher | Lower |

| Instrumentation Cost | High | Low |

| Expertise Required | High | Low to Moderate |

A Deeper Dive into the Data

A study directly comparing a validated LC-MS/MS method with a commercial EIA kit for the quantification of cGMP in human plasma provides compelling quantitative insights.[8][13]

| Parameter | LC-MS/MS | Enzyme Immunoassay (EIA) |

| Linear Range | 0.5 - 20 ng/mL | Not explicitly stated, but generally narrower |

| Intra-assay Precision (%CV) | 6 - 10.1% | 17.9 - 27.1% |

| Inter-assay Precision (%CV) | 5.6 - 8.1% | 15.1 - 39.5% |

| Intra-assay Accuracy (%RE) | -3.6% to 7.3% | -4.9% to 24.5% |

| Inter-assay Accuracy (%RE) | -2.1% to 6.3% | -30.8% to 4.37% |

CV: Coefficient of Variation; RE: Relative Error

These data clearly demonstrate the superior precision and accuracy of the LC-MS/MS method.[8][13] The significantly lower %CV values for both intra- and inter-assay precision indicate a more reproducible and reliable quantification.[8] Furthermore, the study noted a poor correlation between the cGMP concentrations measured by the two methods, particularly at the lower limits of detection (R² = 0.197), suggesting that the EIA may be less reliable for samples with low cGMP levels.[8]

Key Considerations for Method Selection

Specificity and Cross-Reactivity: The high specificity of LC-MS/MS, derived from its ability to separate molecules based on their mass-to-charge ratio and fragmentation pattern, is a significant advantage.[6] This makes it the gold standard when absolute certainty of analyte identity is required. EIAs, on the other hand, are susceptible to cross-reactivity, where the antibody may bind to molecules structurally similar to cGMP, such as other cyclic nucleotides (e.g., cAMP) or their analogs.[10][14] This can lead to an overestimation of the true cGMP concentration.[14] While some EIA kits utilize monoclonal antibodies to improve selectivity, the potential for cross-reactivity remains a critical consideration that must be experimentally validated.[1][15]

Matrix Effects: While LC-MS/MS is highly specific, it is not immune to the influence of the sample matrix.[16] Co-eluting compounds from the biological matrix can interfere with the ionization of cGMP, leading to ion suppression or enhancement, which can negatively impact accuracy and precision.[16][17] Careful method development, including efficient sample preparation and the use of a SIL-IS, is crucial to mitigate these effects.[18] EIAs can also be affected by matrix components that may interfere with the antibody-antigen binding.[14]

Throughput and Cost: For large-scale screening studies where high throughput is essential and cost is a major consideration, EIA is often the more practical choice. EIA kits are relatively inexpensive, and the workflow is amenable to automation, allowing for the analysis of a large number of samples in a short period. LC-MS/MS, while offering superior analytical performance, has a lower throughput and higher per-sample cost, and requires a significant upfront investment in instrumentation.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the quantification of cGMP using both LC-MS/MS and EIA. These should be considered as templates and may require optimization for specific sample types and laboratory conditions.

LC-MS/MS Protocol for cGMP in Human Plasma

This protocol is based on a validated method and emphasizes the importance of a stable isotope-labeled internal standard.[8]

1. Materials and Reagents:

-

cGMP standard

-

¹³C₁₀,¹⁵N₅-cGMP (SIL-IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL in water). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate cGMP from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative mode.

-

MRM Transitions:

-

cGMP: e.g., m/z 344.1 -> 150.0

-

¹³C₁₀,¹⁵N₅-cGMP: e.g., m/z 359.1 -> 155.0

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of cGMP to SIL-IS against the concentration of the cGMP standards.

-

Determine the concentration of cGMP in the samples by interpolating their peak area ratios from the calibration curve.

Competitive EIA Protocol for cGMP

This protocol is a general representation of a typical commercial EIA kit. Always refer to the manufacturer's specific instructions.[19]

1. Materials and Reagents (provided in a typical kit):

-

cGMP standard

-

cGMP-enzyme conjugate (tracer)

-

cGMP antibody

-

Wash buffer concentrate

-

Substrate solution

-

Stop solution

-

Microplate pre-coated with a secondary antibody

2. Sample Preparation:

-

Samples may require purification or dilution to fall within the assay's dynamic range.

-

For tissue samples, homogenization followed by centrifugation is necessary.

-

For plasma, a deproteinization step may be required.

-

Optional Acetylation for Increased Sensitivity:

-

To 50 µL of each standard and sample, add 5 µL of the acetylating reagent.

-

Incubate for the time specified in the kit protocol.

-

3. Assay Procedure:

-

Add 50 µL of each standard, control, and sample to the appropriate wells of the microplate.

-

Add 50 µL of the cGMP-enzyme conjugate to each well.

-

Add 50 µL of the cGMP antibody to each well.

-

Incubate the plate on a shaker for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

-

Wash the plate 3-5 times with the wash buffer.

-

Add 200 µL of the substrate solution to each well.

-

Incubate for the time specified to allow for color development (e.g., 30 minutes at room temperature).

-

Add 50 µL of the stop solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.

4. Data Analysis:

-

Calculate the average absorbance for each set of standards, controls, and samples.

-

Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) versus the cGMP concentration for the standards.

-

Determine the cGMP concentration in the samples by interpolating their %B/B₀ values from the standard curve.

Conclusion: Making the Right Choice

Both LC-MS/MS and EIA are valuable tools for the quantification of cGMP. The choice of which method to employ is contingent upon the specific goals of the research, the available resources, and the required level of analytical rigor.

LC-MS/MS is the method of choice when:

-

High accuracy, precision, and specificity are paramount.

-

The absolute quantification of cGMP is required, especially for regulatory submissions or clinical diagnostics.

-

The simultaneous measurement of multiple analytes is desired.

-

The budget allows for the higher cost of instrumentation and analysis.

Enzyme Immunoassay is a suitable option when:

-

High throughput is necessary for screening large numbers of samples.

-

Cost is a limiting factor.

-

Relative changes in cGMP levels are the primary endpoint, and the potential for cross-reactivity has been assessed and deemed acceptable.

-

The laboratory does not have access to or expertise in mass spectrometry.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to generate reliable and meaningful data in their pursuit of scientific discovery and therapeutic innovation.

References

-

Zhang, Y., et al. (2009). Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. Journal of Chromatography B, 877(5-6), 575-582. [Link]

-

Li, W., et al. (2015). UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine. Journal of Pharmaceutical and Biomedical Analysis, 111, 235-242. [Link]

-

Burghardt, S., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(2), 187-197. [Link]

-